molecular formula C18H20N2O4 B5147319 N,N'-bis(2-ethoxyphenyl)ethanediamide

N,N'-bis(2-ethoxyphenyl)ethanediamide

Cat. No.: B5147319
M. Wt: 328.4 g/mol
InChI Key: FXSCUQKGZBLIRH-UHFFFAOYSA-N
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Description

N,N’-bis(2-ethoxyphenyl)ethanediamide: is an organic compound with the molecular formula C18H20N2O4 It is a derivative of ethanediamide, where the hydrogen atoms are replaced by 2-ethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(2-ethoxyphenyl)ethanediamide typically involves the reaction of ethanediamide with 2-ethoxyphenylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

Ethanediamide+2EthoxyphenylamineN,N’-bis(2-ethoxyphenyl)ethanediamide\text{Ethanediamide} + 2 \text{Ethoxyphenylamine} \rightarrow \text{N,N'-bis(2-ethoxyphenyl)ethanediamide} Ethanediamide+2Ethoxyphenylamine→N,N’-bis(2-ethoxyphenyl)ethanediamide

Industrial Production Methods: In an industrial setting, the production of N,N’-bis(2-ethoxyphenyl)ethanediamide may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(2-ethoxyphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amides or amines.

    Substitution: The ethoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or alkylating agents in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amides or amines.

Scientific Research Applications

N,N’-bis(2-ethoxyphenyl)ethanediamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-bis(2-ethoxyphenyl)ethanediamide involves its interaction with molecular targets and pathways within a system. The compound may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

  • N,N’-bis(2-phenylethyl)ethanediamide
  • N,N’-bis(2-methoxyphenyl)ethanediamide
  • N,N’-bis(2-chlorophenyl)ethanediamide

Comparison: N,N’-bis(2-ethoxyphenyl)ethanediamide is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and interactions. Compared to its analogs, it may exhibit different solubility, stability, and biological activity, making it suitable for specific applications.

Properties

IUPAC Name

N,N'-bis(2-ethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-3-23-15-11-7-5-9-13(15)19-17(21)18(22)20-14-10-6-8-12-16(14)24-4-2/h5-12H,3-4H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSCUQKGZBLIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NC2=CC=CC=C2OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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